molecular formula C11H8N2O B3236925 2-(1-benzofuran-5-yl)-1H-imidazole CAS No. 1378801-12-7

2-(1-benzofuran-5-yl)-1H-imidazole

Cat. No.: B3236925
CAS No.: 1378801-12-7
M. Wt: 184.19
InChI Key: NFGMQBFAKHHLEB-UHFFFAOYSA-N
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Description

2-(1-benzofuran-5-yl)-1H-imidazole is a heterocyclic compound that combines the structural features of benzofuran and imidazole. Benzofuran is known for its presence in various natural products and its significant biological activities, while imidazole is a core structure in many biologically active molecules. The combination of these two moieties in a single compound can result in unique chemical and biological properties.

Biochemical Analysis

Biochemical Properties

Benzofuran derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some benzofuran derivatives have shown inhibitory effects on Src kinase .

Cellular Effects

The cellular effects of 2-(1-Benzofuran-5-yl)-1H-imidazole are yet to be fully elucidated. Related benzofuran compounds have been reported to exhibit various effects on cells. For example, some benzofuran derivatives have shown inhibitory effects against S. aureus and E. coli .

Molecular Mechanism

It is known that benzofuran derivatives can interact with various biomolecules at the molecular level . For instance, some benzofuran derivatives have been found to inhibit Src kinase .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Related benzofuran compounds have been studied for their effects over time. For instance, some benzofuran derivatives have shown sustained stimulant-like effects in rats .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. Related benzofuran compounds have been studied for their dosage effects. For instance, some benzofuran derivatives have shown potent effects in rats at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. Related benzofuran compounds have been studied for their involvement in metabolic pathways. For instance, some benzofuran derivatives have been found to be substrate-type releasers at dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) with nanomolar potencies .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Related benzofuran compounds have been studied for their transport and distribution. For instance, some benzofuran derivatives have been found to interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Related benzofuran compounds have been studied for their subcellular localization. For instance, some benzofuran derivatives have been found to interact with various compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzofuran-5-yl)-1H-imidazole typically involves the construction of the benzofuran ring followed by the formation of the imidazole ring. One common method is the cyclization of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate to form ethyl 5-nitrobenzofuran-2-carboxylate. This intermediate can then be reduced to the corresponding amine, which is subsequently reacted with glyoxal and ammonium acetate to form the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-benzofuran-5-yl)-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2-(1-benzofuran-5-yl)-1H-imidazole has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds containing the benzofuran ring, known for their diverse biological activities.

    Imidazole derivatives: Compounds containing the imidazole ring, widely used in pharmaceuticals and agrochemicals.

Uniqueness

2-(1-benzofuran-5-yl)-1H-imidazole is unique due to the combination of benzofuran and imidazole moieties in a single molecule. This structural feature can result in enhanced or novel biological activities compared to compounds containing only one of these rings .

Properties

IUPAC Name

2-(1-benzofuran-5-yl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-2-10-8(3-6-14-10)7-9(1)11-12-4-5-13-11/h1-7H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGMQBFAKHHLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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